The molecular structure of N-substituted-1,3,4-oxadiazole-2-acetamides has been extensively studied using various spectroscopic techniques, including IR, NMR, and Mass spectrometry. X-ray crystallography has also been employed to determine the single-crystal structures of several derivatives. [, , , , ]
Antimicrobial Activity: Numerous studies have reported the potent antibacterial and antifungal activity of these compounds. For instance, compounds with halogen and nitro substituents exhibited significant activity against Mycobacterium tuberculosis. [, , , , , , , , , , ]
Anticancer Activity: Some derivatives have been identified as potential anticancer agents, showing promising activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. [, , , , ]
Anticonvulsant Activity: These compounds have also been investigated for their anticonvulsant properties. Some derivatives exhibited significant protection against seizures induced by pentylenetetrazole (PTZ). [, ]
Anti-Inflammatory Activity: The anti-inflammatory potential of these compounds has been investigated, showing promising results in some cases. []
Antioxidant Activity: Certain derivatives have demonstrated potent antioxidant activity by scavenging free radicals. [, , , ]
Local Anesthetic Activity: Some N-substituted-1,3,4-oxadiazole-2-acetamide derivatives displayed notable local anesthetic activity in rabbit corneal reflex and guinea pig wheal derm models. []
Alkaline Phosphatase Inhibition: These compounds have been investigated for their potential as alkaline phosphatase inhibitors, demonstrating good to excellent activity in bioassays. []
Tobacco Mosaic Virus (TMV) Inhibition: Certain derivatives showed promising curative activity against TMV, with some exhibiting strong interactions with the TMV coat protein. []
Calcium Release-Activated Calcium (CRAC) Channel Inhibition: Research led to the development of a potent and selective CRAC channel inhibitor with a favorable pharmacokinetic profile and promising results in preclinical models of rheumatoid arthritis. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7